tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate
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Overview
Description
tert-Butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate is a complex organic compound with a unique structure It features a tert-butyl carbamate group attached to a hexahydropyrrolo[2,1-c][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for prodrug design.
Industry
Industrially, it can be used in the production of polymers and other materials where specific functional groups are required for performance characteristics.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites, while the oxazine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar protective group but lacking the complex ring system.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another compound with a similar oxazine ring but different substituents.
Uniqueness
The uniqueness of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-9-7-15-5-6-18-8-13(15,4)10(9)16/h9-10,16H,5-8H2,1-4H3,(H,14,17)/t9-,10-,13?/m0/s1 |
InChI Key |
DVLKMULDDOOKFR-UCBNGSGESA-N |
Isomeric SMILES |
CC12COCCN1C[C@@H]([C@@H]2O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC12COCCN1CC(C2O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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